![molecular formula C10H13F6NO2 B5670749 cyclohexyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5670749.png)
cyclohexyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate
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Overview
Description
Synthesis Analysis
The synthesis of cyclohexyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate derivatives involves various chemical reactions. For example, the Curtius rearrangement has been utilized to synthesize alkyl N-(1-cyclohex-3-enyl)carbamates from cyclohex-3-ene carboxylic acid, demonstrating the versatility of this approach in generating cyclohexyl carbamate structures (Gómez-Sánchez & Marco-Contelles, 2005).
Molecular Structure Analysis
The molecular structure of cyclohexyl carbamates, including cyclohexyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate, is characterized by the presence of cyclohexyl and carbamate groups. Studies such as the oxidative coupling of ethyl carbamate with cyclohexene, catalyzed by Palladium(II) chloride, have provided insights into the reactive intermediates and molecular transformations relevant to these compounds (Ozaki & Tamaki, 1978).
Chemical Reactions and Properties
Cyclohexyl carbamates undergo various chemical reactions, including iodination, epoxidation, and ring-opening of epoxides, leading to diverse oxygenated cyclohexylamino building blocks. These transformations underscore the reactivity and versatility of cyclohexyl carbamates in synthetic chemistry (Gómez-Sánchez & Marco-Contelles, 2005).
Physical Properties Analysis
The physical properties of cyclohexyl carbamates, such as solubility, melting points, and boiling points, are crucial for their application in various fields. Studies on tris(cyclohexylcarbamate)s of cellulose and amylose have explored their use as chiral stationary phases for chromatography, demonstrating the impact of the cyclohexyl group on the physical properties and performance of these materials in separation science (Kubota, Yamamoto, & Okamoto, 2000).
Chemical Properties Analysis
The chemical properties of cyclohexyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate and related compounds, such as reactivity, stability, and functional group transformations, are essential for their application in organic synthesis and material science. The synthesis of novel 2-(2,2,2-trifluoro-1-aryl-ethylidene)cyclohexane-1,3-diones has revealed the influence of the trifluoromethyl group on the chemical properties of cyclohexane derivatives, offering new avenues for the design of reagent-based diversity-oriented synthesis (Kalbagh et al., 2020).
properties
IUPAC Name |
cyclohexyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F6NO2/c11-9(12,13)7(10(14,15)16)17-8(18)19-6-4-2-1-3-5-6/h6-7H,1-5H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNGEVQLYHOZKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)NC(C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F6NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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